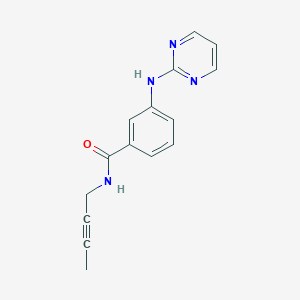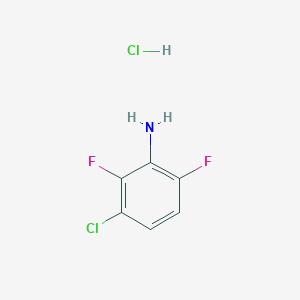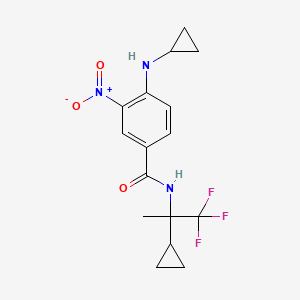![molecular formula C10H18ClN B7450888 rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,3R,6S,7S)-tricyclo[5210,2,6]decan-3-amine hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted amines.
Scientific Research Applications
rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0(2,6)]decane hydrochloride
- (3aR,4R,7S,7aS)-octahydro-1H-4,7-methanoisoindole hydrochloride
Uniqueness
rac-(1R,2R,3R,6S,7S)-tricyclo[5210,2,6]decan-3-amine hydrochloride stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOKHLDDOOLCC-YICBPTBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)



![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)
![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)

![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
